5-cyclopropanecarbonyl-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
Description
Properties
IUPAC Name |
cyclopropyl-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c11-9(6-1-2-6)10-4-8-3-7(10)5-14(8,12)13/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWXLJWDBFKZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC3CC2CS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropanecarbonyl-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the palladium-catalyzed reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to optimize the reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropanecarbonyl-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
5-cyclopropanecarbonyl-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 5-cyclopropanecarbonyl-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Hexahydroacridinedione Derivatives (Fluorinated Tricyclic Systems)
Structure : Hexahydroacridinediones (e.g., compounds 5a and 5b in Scheme 2 of ) are tricyclic systems fused with two cyclohexanedione rings.
Synthesis : Produced via a multicomponent reaction involving 5-trifluoromethyl-1,3-cyclohexanedione, aromatic aldehydes, and ammonium acetate, yielding fluorinated derivatives .
Comparison :
The target compound’s bicyclic system reduces ring strain compared to tricyclic analogs but may limit conformational flexibility. The cyclopropanecarbonyl group offers unique steric effects absent in fluorinated acridinediones.
2,2,3-Trimethyl-bicyclo[2.2.1]heptane (Simple Bicyclic Hydrocarbon)
Structure : A hydrocarbon derivative of bicyclo[2.2.1]heptane with methyl substituents (Compound 91 in ).
Synthesis : Formed via a two-step reaction involving boron esters and dibromoalkanes under cryogenic conditions .
Comparison :
| Parameter | Target Compound | 2,2,3-Trimethyl Derivative |
|---|---|---|
| Functionalization | Heteroatoms (S, N), carbonyl groups | Methyl groups only |
| Polarity | High (polar groups) | Low (hydrocarbon) |
| Reactivity | Electrophilic at sulfone, nucleophilic at N | Inert (C-H bonds dominate) |
The target compound’s heteroatoms and carbonyl groups enable diverse reactivity (e.g., participation in hydrogen bonding or catalytic processes), unlike the inert hydrocarbon analog .
cis-3-Azabicyclo[3.2.0]heptane-2,4-dione (Smaller Bicyclic System)
Structure : A [3.2.0] bicyclic system with an aza group and two diones (Butcher et al., ).
Comparison :
The [3.2.0] system’s increased strain may enhance reactivity in ring-opening reactions, whereas the target compound’s sulfone group offers stability for pharmaceutical applications .
Biological Activity
5-Cyclopropanecarbonyl-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione, also referred to as 5-[1-(4-fluorophenyl)cyclopropanecarbonyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione, is a complex organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure, which incorporates both sulfur and nitrogen heteroatoms, enhances its biological activity and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 309.4 g/mol. The presence of a fluorophenyl group and cyclopropanecarbonyl moiety contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆FNO₃S |
| Molecular Weight | 309.4 g/mol |
| CAS Number | 2097863-29-9 |
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways such as neuropharmacology and oncology. The thia and azabicyclic framework allows for modulation of neurotransmitter systems, potentially influencing conditions like anxiety and depression.
Pharmacological Applications
Research indicates that this compound may exhibit:
1. Antitumor Activity:
Studies have shown that compounds with similar bicyclic structures can inhibit tumor growth by interfering with cell cycle progression and apoptosis pathways. This compound's specific interactions with cancer cell lines are currently under investigation.
2. Neuropharmacological Effects:
The compound may act on neurotransmitter receptors, making it a candidate for treating neurological disorders. Preliminary studies suggest potential efficacy in modulating serotonin and dopamine pathways.
Case Studies
Several studies have explored the biological effects of related compounds within the same class:
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined a series of azabicyclic compounds for their anticancer properties. Results indicated that modifications to the bicyclic structure significantly enhanced cytotoxicity against various cancer cell lines, suggesting that 5-cyclopropanecarbonyl derivatives could yield similar results .
Case Study 2: Neuropharmacological Research
Another investigation focused on the neuropharmacological effects of thia-containing bicyclic compounds. The results demonstrated that these compounds could effectively modulate GABAergic activity, leading to anxiolytic effects in animal models .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
